5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-bromo-3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2N5O2/c1-10-7-13(4-5-14(10)20)22-18(26)16-17(21)25(24-23-16)9-11-8-12(19)3-6-15(11)27-2/h3-8H,9,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYZKERKZRUHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves the coupling of a triazole moiety with various aromatic groups, allowing for the introduction of functional groups that enhance biological activity. The synthetic pathway often includes the use of reagents such as brominated compounds and methoxybenzyl derivatives to achieve the desired structure.
Example Synthetic Route
- Starting Materials :
- 5-bromo-2-methoxybenzylamine
- 4-bromo-3-methylphenyl isocyanate
- Reagents :
- Triethylamine as a base
- Solvents such as DMF or DMSO for reaction medium
- Reaction Conditions :
- Temperature: 60°C for several hours
- Workup involves extraction and purification through column chromatography.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study evaluating similar triazole compounds found that certain derivatives demonstrated potent activity against various cancer cell lines.
Key Findings:
- IC50 Values : Compounds similar to 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed IC50 values ranging from 4.827 μmol/L to 23.883 μmol/L against prostate cancer (DU145) and bladder cancer (J82) cell lines .
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| 6h | DU145 | 13.690 |
| 6i | DU145 | 10.772 |
| 6l | J82 | 5.590 |
Antimicrobial Activity
In addition to anticancer effects, this compound's structural features suggest potential antimicrobial activity. Triazoles are known for their ability to inhibit fungal growth and may also exhibit antibacterial properties.
Antimicrobial Evaluation:
A study reported that triazole derivatives demonstrated good inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Microbe | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells .
- Disruption of Cellular Processes : The introduction of the triazole ring may interfere with cellular signaling pathways essential for cancer cell proliferation.
Case Study 1: Anticancer Activity in vitro
A series of experiments conducted on various triazole derivatives indicated that those with specific substitutions on the aromatic rings exhibited enhanced cytotoxicity against cancer cells. For instance, a derivative with a methoxy group showed improved activity compared to its unsubstituted counterpart .
Case Study 2: Antimicrobial Efficacy
In another study, several triazole compounds were tested against a panel of microbial strains. The results indicated that modifications in the side chains significantly influenced antimicrobial efficacy, with some derivatives showing activity comparable to standard antibiotics .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process that includes the formation of the triazole ring through cycloaddition reactions. The compound's structure can be confirmed using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilized to determine the molecular structure and confirm the presence of specific functional groups.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for assessing purity and molecular weight.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. It has been evaluated against various cancer cell lines using standardized protocols. For instance:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 65.0 | |
| MDA-MB-231 (Breast Cancer) | 70.5 | |
| HCT116 (Colon Cancer) | 78.9 |
These findings suggest that the compound exhibits significant cytotoxic effects, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various microbial strains. Its mechanism of action typically involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These results indicate that it could be developed into an effective antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications in the side chains and functional groups can significantly influence its biological activity. For example:
- Bromo Substituents : Enhancing lipophilicity may improve cell membrane permeability.
- Amino Groups : These can increase interaction with biological targets, enhancing potency.
Preparation Methods
Cyclization of α-Cyanoacetamides with Azides
A prototypical method involves the cyclization of α-cyanoacetamides with in situ-generated azides under basic conditions. For example, the reaction of 2-cyano-N-(3-methoxyphenyl)acetamide with an azide precursor in ethanol at 80°C yields 5-amino-1-substituted triazole-4-carboxamides. Adapting this protocol, the target compound’s triazole core could be assembled by substituting the azide component with a 5-bromo-2-methoxybenzyl azide. Key considerations include:
Bromination and Functional Group Interconversion
Alternative routes leverage brominated intermediates for late-stage diversification. For instance, 4,5-dibromo-1H-1,2,3-triazole undergoes regioselective substitution at position 5 with thiols or amines. While this method facilitates bromine incorporation, the amino group at position 5 in the target compound suggests reductive amination or displacement of a bromine atom with ammonia under high-pressure conditions.
Stepwise Preparation Methods
Synthesis of 5-Bromo-2-Methoxybenzyl Bromide
The 5-bromo-2-methoxybenzyl substituent is introduced via alkylation of the triazole nitrogen. This intermediate is prepared through bromination of 2-methoxybenzyl alcohol using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. Subsequent electrophilic bromination at the para-position employs bromine (Br₂) in acetic acid, yielding 5-bromo-2-methoxybenzyl bromide (80–85% yield).
Triazole Ring Assembly
Protocol :
- Dissolve 2-cyano-N-(4-bromo-3-methylphenyl)acetamide (1.30 mmol) in ethanol (8 mL).
- Add 5-bromo-2-methoxybenzyl azide (1.30 mmol) and sodium hydroxide (1.30 mmol).
- Heat at 80°C for 1 hour under microwave irradiation.
- Acidify with 1 M HCl, extract with ethyl acetate, and purify via recrystallization.
N-Alkylation at Position 1
The triazole’s NH group at position 1 is alkylated using 5-bromo-2-methoxybenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. Monitoring via thin-layer chromatography (TLC) ensures complete substitution.
Carboxamide Formation at Position 4
The carboxylic acid intermediate is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-bromo-3-methylaniline in tetrahydrofuran (THF) at room temperature. Alternatively, direct amidation via mixed carbonic anhydride formation with ethyl chloroformate achieves comparable results.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Lewis acids such as manganese dioxide (MnO₂) improve azide stability during cyclization, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation rates.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Competing 1,4- vs. 1,5-regioisomers are mitigated by steric directing groups on the azide.
Bromine Stability
Electron-rich aromatic rings prone to debromination require inert atmospheres and low temperatures during synthesis.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during scale-up?
- Methodological Answer : The synthesis typically involves a multi-step process, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
-
Condensation of substituted benzyl halides with azides under inert atmospheres.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
-
Final carboxamide coupling using HATU/DIPEA in DMF.
-
Purity Assurance : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity. Residual solvents should be quantified via GC-MS .
- Data Table :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅Br₂N₅O₂ | PubChem |
| Molecular Weight | 511.16 g/mol | PubChem |
| Key Purity Metric | ≥95% (HPLC) |
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.2–7.8 ppm).
- FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹).
- LC-MS : Use ESI+ mode to verify molecular ion [M+H]⁺ at m/z 512.1.
- X-ray Crystallography : For absolute configuration determination (if single crystals are obtainable) .
Advanced Research Questions
Q. How to design experiments to evaluate enzyme inhibition selectivity and address off-target effects?
- Methodological Answer :
- Target Screening : Use fluorescence-based assays (e.g., ThermoFluor®) against panels of kinases or hydrolases. Compare IC₅₀ values to assess selectivity.
- Off-Target Mitigation :
- Perform competitive binding assays with known inhibitors (e.g., staurosporine for kinases).
- Use CRISPR-edited cell lines to validate target-specific effects .
Q. What strategies can improve aqueous solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside groups at the triazole amino position to enhance hydrophilicity.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to improve bioavailability.
- Co-Solvency : Use 10% DMSO/90% saline for intravenous administration, ensuring osmolarity <400 mOsm/kg .
Q. How can computational methods predict binding interactions with carbonic anhydrase IX?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the CA IX crystal structure (PDB: 3IAI). Focus on Zn²⁺ coordination and hydrophobic pocket interactions.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate ΔG binding via MM-PBSA.
- SAR Analysis : Corrogate substituent effects (e.g., bromine vs. methoxy) on binding affinity .
Future Research Directions
- Structural Optimization : Replace bromine with trifluoromethyl groups to enhance metabolic stability .
- In Vivo Toxicity Profiling : Conduct 28-day repeated-dose studies in rodents (OECD 407 guidelines) to assess hepatorenal toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
